4,4-Dimethylpentanoic acid
Overview
Description
4,4-Dimethylpentanoic acid, also known as neoheptanoic acid, is a branched-chain fatty acid with the molecular formula C7H14O2. It is characterized by the presence of two methyl groups attached to the fourth carbon of the pentanoic acid chain. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of 4,4-dimethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 4,4-dimethylpentanenitrile under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4,4-dimethylpentanone followed by oxidation. This method is favored due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: 4,4-Dimethylpentanone, 4,4-Dimethylpentanal
Reduction: 4,4-Dimethylpentanol
Substitution: 4,4-Dimethylpentanoate esters, 4,4-Dimethylpentanamides.
Scientific Research Applications
4,4-Dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of fatty acid metabolism and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active fatty acids.
Industry: It is used in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing metabolic pathways .
Comparison with Similar Compounds
- 4,4-Dimethylvaleric acid
- 2,2-Dimethylglutaric acid
- 2,2-Dimethylbutanoic acid
Comparison: 4,4-Dimethylpentanoic acid is unique due to its specific branching at the fourth carbon, which imparts distinct chemical and physical properties. Compared to 4,4-Dimethylvaleric acid, it has a longer carbon chain, affecting its boiling and melting points. Its branched structure also differentiates it from linear fatty acids like 2,2-Dimethylglutaric acid, influencing its reactivity and applications .
Biological Activity
4,4-Dimethylpentanoic acid, a branched-chain fatty acid with the molecular formula C₇H₁₄O₂, is characterized by its unique structure featuring two methyl groups attached to the fourth carbon of a pentanoic acid backbone. This structural configuration contributes to its distinctive physical and chemical properties, influencing its biological activity. Recent studies have explored its potential antimicrobial and metabolic effects, although comprehensive research remains limited.
Antifungal Activity
Research has indicated that this compound exhibits moderate antifungal activity against several fungal strains. A notable study published in "Letters in Applied Microbiology" demonstrated its effectiveness against Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies. The mechanism of action is not fully understood but may involve disruption of fungal cell membranes or interference with metabolic pathways.
Fungal Strain | Activity Level |
---|---|
Candida albicans | Moderate |
Aspergillus niger | Moderate |
Antimicrobial Properties
In addition to its antifungal properties, preliminary research suggests that this compound may possess some antimicrobial activity. Studies have focused on its interactions with various microbial species, although detailed mechanisms remain to be elucidated. The compound's ability to modulate enzyme activities and affect cellular membranes could play a role in its antimicrobial effects.
Metabolic Interactions
This compound has been implicated in influencing metabolic pathways involving fatty acids. Interaction studies indicate that it may affect enzyme activity related to lipid metabolism. Further research is required to clarify these interactions and their implications for health and disease management.
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Antifungal Efficacy : A study highlighted its moderate antifungal activity against specific strains, emphasizing the need for further exploration into its therapeutic potential.
- Metabolic Pathway Influence : Research indicates that the compound may interact with metabolic enzymes, potentially affecting lipid metabolism and overall cellular function.
- Structural Comparisons : Comparisons with structurally similar compounds provide insight into its unique properties and potential applications in drug design.
Properties
IUPAC Name |
4,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMSZUQCCUWXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880579 | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-47-4, 33113-10-9, 95823-36-2 | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neoheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033113109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxylic acids, C6-8-neo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095823362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic acid, 4,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carboxylic acids, C6-8-neo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-Dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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